molecular formula C22H21N3O2S B4245037 N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}-2-THIOPHENECARBOXAMIDE

N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}-2-THIOPHENECARBOXAMIDE

Cat. No.: B4245037
M. Wt: 391.5 g/mol
InChI Key: ZRBAIPSPKVVISM-UHFFFAOYSA-N
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Description

N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}-2-THIOPHENECARBOXAMIDE is a complex organic compound that features a piperazine ring, a phenyl group, and a thiophene carboxamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}-2-THIOPHENECARBOXAMIDE typically involves multiple steps. One common method begins with the reaction of various substituted anilines with bromo acetyl bromide in an aqueous basic medium to form electrophiles, such as 2-bromo-N-(substituted)phenyl acetamides . These electrophiles are then coupled with phenyl piperazine in a polar aprotic medium to achieve the target compound . The structures of the products are confirmed using IR, 1H-NMR, and 13C-NMR spectral data .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}-2-THIOPHENECARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The piperazine ring and phenyl group are known to enhance the bioactivity of the molecule by facilitating interactions with biological macromolecules . The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with enzymes or receptors involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(4-PHENYLPIPERAZINO)CARBONYL]PHENYL}-2-THIOPHENECARBOXAMIDE is unique due to the presence of the thiophene carboxamide moiety, which may confer distinct biological activities compared to other similar compounds. The combination of the piperazine ring, phenyl group, and thiophene carboxamide makes it a versatile molecule for various applications in medicinal chemistry and pharmaceutical research.

Properties

IUPAC Name

N-[2-(4-phenylpiperazine-1-carbonyl)phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O2S/c26-21(20-11-6-16-28-20)23-19-10-5-4-9-18(19)22(27)25-14-12-24(13-15-25)17-7-2-1-3-8-17/h1-11,16H,12-15H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRBAIPSPKVVISM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC=CC=C3NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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